molecular formula C20H25N3O4S2 B2356904 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-48-7

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2356904
CAS No.: 888413-48-7
M. Wt: 435.56
InChI Key: NUSPFWNMXPWJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine derivative: The starting material, 2-ethylpiperidine, undergoes sulfonylation with a suitable sulfonyl chloride to form 2-ethylpiperidin-1-yl sulfonyl chloride.

    Amidation: The sulfonyl chloride derivative is then reacted with 4-aminobenzoic acid to form the corresponding sulfonamide.

    Coupling with thiophene: The sulfonamide is then coupled with N-methylthiophene-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, potentially modulating neurological pathways. The sulfonyl and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Uniqueness

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore, while the thiophene ring contributes to its electronic properties.

Properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-3-15-6-4-5-12-23(15)29(26,27)16-9-7-14(8-10-16)18(24)22-20-17(11-13-28-20)19(25)21-2/h7-11,13,15H,3-6,12H2,1-2H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSPFWNMXPWJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.